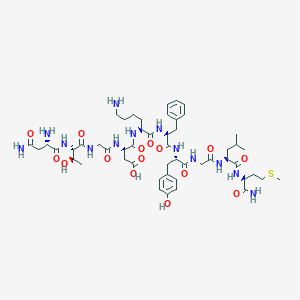
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate, also known as MATC, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrahydropyridine derivatives and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is not well understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the synthesis of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate may act by modulating the activity of ion channels in the brain.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition. Additionally, it has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a wide range of potential applications, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate. One potential area of research is the development of more specific and potent derivatives of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate that could be used as therapeutic agents. Additionally, the mechanisms of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate and its derivatives could be further elucidated to better understand their potential applications. Finally, the potential use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate as an anti-inflammatory and anticancer agent could be further explored. Overall, the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has the potential to lead to new insights into the treatment of a variety of diseases and disorders.
Métodos De Síntesis
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can be synthesized using a variety of methods, including the reductive amination of 3-piperidone with methylamine, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-piperidone with methylamine and dimethyl sulfate, followed by the addition of ethyl chloroformate. The synthesis of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties. Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a potential anticancer agent.
Propiedades
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOGNUJWRYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














